![molecular formula C8H9ClF3NS B2553908 {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride CAS No. 127842-66-4](/img/structure/B2553908.png)
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 127842-66-4 . It has a molecular weight of 243.68 .
Molecular Structure Analysis
The InChI code for “{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is 1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride” is a powder with a melting point of 235-237°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Bioactive Compound Optimization
Compounds containing the trifluoromethyl group and sulfanyl (or sulfinyl) moieties have been studied for optimizing bioactive compounds. For example, glucose-fipronil conjugates with different linker structures were investigated for their ability to be hydrolyzed by β-glucosidase, affecting their insecticidal activities. Such studies provide insights into designing more effective pro-pesticides with enhanced hydrolytic specificity and phloem mobility, indicating potential agricultural applications (Wen et al., 2018).
Material Science Applications
The synthesis and characterization of materials such as zinc(II) 4′-phenyl-terpyridine compounds have been explored for their photoluminescent and thermal properties. These materials, due to their unique structural features including trifluoromethyl groups, show interesting photo-luminescent properties in solid and solution states, suggesting their use in optoelectronic devices (Ma et al., 2013).
Organic Synthesis
In organic synthesis, the practical synthesis of compounds with trifluoromethyl and piperidinyl groups has been achieved, demonstrating the utility of such compounds in developing novel synthetic routes. This research contributes to the broader field of organic chemistry by providing methodologies for synthesizing complex molecules with potential pharmacological activities (Vaid et al., 2012).
Chiral Discrimination and Separation Science
Studies on chiral discrimination, such as the separation of enantiomers on stationary phases, highlight the importance of trifluoromethyl-containing compounds in analytical chemistry. These studies provide essential knowledge for developing pharmaceuticals by enabling the separation of active enantiomers from their mixtures, thereby enhancing drug efficacy and safety (Bereznitski et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWIGTXFACQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

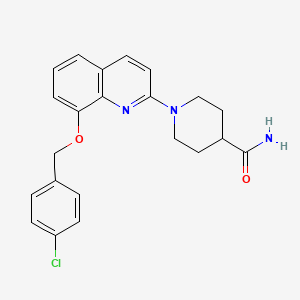
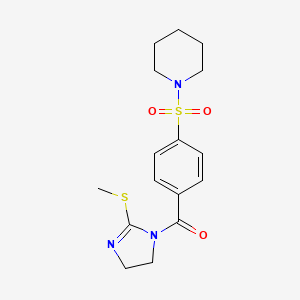

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)
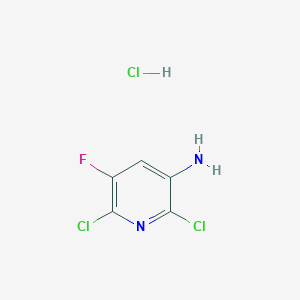

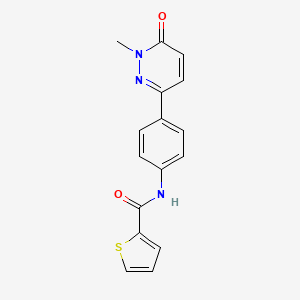

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)
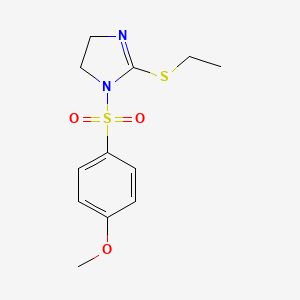
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)
